molecular formula C13H11F2N3O B3007072 N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide CAS No. 712285-62-6

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide

Cat. No.: B3007072
CAS No.: 712285-62-6
M. Wt: 263.248
InChI Key: PRPQBDPILHXFSX-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a benzamide moiety substituted with fluorine atoms at positions 2 and 6. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide can be achieved through various synthetic routes. One common method involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Microwave irradiation has also been employed to enhance reaction rates and yields in the synthesis of pyrimidine derivatives .

Chemical Reactions Analysis

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption process is influenced by the compound’s molecular structure, including the presence of nitrogen and fluorine atoms, which enhance its binding affinity to the metal surface .

Comparison with Similar Compounds

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-7-6-8(2)17-13(16-7)18-12(19)11-9(14)4-3-5-10(11)15/h3-6H,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPQBDPILHXFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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